(1R*,4R*)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride** is a chiral diamine compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features an isopropyl group attached to the nitrogen atom of cyclohexane-1,4-diamine, and it exists as a dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of cyclohexane-1,4-diamine with isopropylamine under specific conditions.
The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using reactors designed for chemical synthesis.
The process may include purification steps to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the isopropyl group or the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride** has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The isopropyl group and the amine groups interact with biological targets, such as enzymes and receptors.
Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as enzyme inhibition or activation.
Comparison with Similar Compounds
(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride** can be compared with other similar compounds:
Similar Compounds: Cyclohexane-1,4-diamine, Isopropylamine, and other chiral diamines.
Uniqueness: The presence of the isopropyl group and the specific stereochemistry (R, R) make this compound unique compared to its analogs.
Properties
IUPAC Name |
4-N-propan-2-ylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-7(2)11-9-5-3-8(10)4-6-9;;/h7-9,11H,3-6,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLVQISYRTWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.